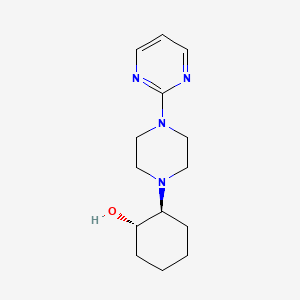
(1S,2S)-2-(4-pyrimidin-2-ylpiperazin-1-yl)cyclohexan-1-ol
Overview
Description
(1S,2S)-2-(4-pyrimidin-2-ylpiperazin-1-yl)cyclohexan-1-ol: is a complex organic compound that features a cyclohexanol core substituted with a piperazinyl and pyrimidinyl group. The bis(trifluoroacetate) salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(4-pyrimidin-2-ylpiperazin-1-yl)cyclohexan-1-ol typically involves multiple steps:
Formation of the Cyclohexanol Core: Starting with a cyclohexanone derivative, reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can yield the cyclohexanol core.
Substitution with Piperazinyl and Pyrimidinyl Groups: The introduction of the piperazinyl and pyrimidinyl groups can be achieved through nucleophilic substitution reactions. Common reagents include piperazine and 2-chloropyrimidine.
Formation of the Bis(trifluoroacetate) Salt: The final step involves the reaction of the compound with trifluoroacetic acid to form the bis(trifluoroacetate) salt.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexanol moiety, forming cyclohexanone derivatives.
Reduction: Reduction reactions can further modify the piperazinyl and pyrimidinyl groups.
Substitution: Nucleophilic substitution reactions can introduce various functional groups to the compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Modified piperazinyl and pyrimidinyl derivatives.
Substitution: Functionalized cyclohexanol derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block for synthesizing more complex molecules, particularly in medicinal chemistry.
Biology
It may serve as a ligand in biochemical assays to study receptor-ligand interactions.
Medicine
Industry
The compound can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which (1S,2S)-2-(4-pyrimidin-2-ylpiperazin-1-yl)cyclohexan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- rel-(1S,2S)-2-[4-(2-pyrimidinyl)-1-piperazinyl]cyclohexanol hydrochloride
- rel-(1S,2S)-2-[4-(2-pyrimidinyl)-1-piperazinyl]cyclohexanol sulfate
Uniqueness
The bis(trifluoroacetate) salt form of the compound enhances its solubility and stability compared to other salt forms, making it more suitable for certain applications in research and industry.
Properties
IUPAC Name |
(1S,2S)-2-(4-pyrimidin-2-ylpiperazin-1-yl)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c19-13-5-2-1-4-12(13)17-8-10-18(11-9-17)14-15-6-3-7-16-14/h3,6-7,12-13,19H,1-2,4-5,8-11H2/t12-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIGEZJAWJAQIQ-STQMWFEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N2CCN(CC2)C3=NC=CC=N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)N2CCN(CC2)C3=NC=CC=N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenyl 3-({[2-({2-[(2-thienylcarbonyl)amino]acetyl}amino)acetyl]oxy}methyl)benzoate](/img/structure/B4145886.png)
![1-[2-(4-Chloro-3-ethylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid](/img/structure/B4145892.png)
![N-(3-chlorophenyl)-2-[(2-cyanophenyl)thio]benzamide](/img/structure/B4145906.png)

![N-[2-(dimethylamino)ethyl]-2-phenoxypropanamide](/img/structure/B4145911.png)
![N'-[2-(1,3-dioxoisoindol-2-yl)acetyl]-2-methoxybenzohydrazide](/img/structure/B4145913.png)
![N-[1-(1-adamantyl)-2-anilino-2-oxoethyl]-4-chlorobenzamide](/img/structure/B4145919.png)
![2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4145935.png)
![N-cyclohexyl-2-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]thio}acetamide](/img/structure/B4145940.png)
![1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]-4-ethylpiperazine;oxalic acid](/img/structure/B4145943.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(2,6-diethylphenyl)acetamide](/img/structure/B4145946.png)
![5-fluoro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4145956.png)
![1-(2,3-dihydro-1-benzofuran-7-ylcarbonyl)-3-[(4-methylphenoxy)methyl]piperidine](/img/structure/B4145958.png)
![2-[(2-chlorophenyl)methoxy]-N-(1-phenylethyl)benzamide](/img/structure/B4145970.png)
